molecular formula C11H13FN4S B1483220 2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide CAS No. 2098089-97-3

2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide

Cat. No.: B1483220
CAS No.: 2098089-97-3
M. Wt: 252.31 g/mol
InChI Key: XXXRSBPBAFXZKP-UHFFFAOYSA-N
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Description

Chemical Structure: This compound (CAS: 2098089-97-3) features a pyrazole core substituted at the 1-position with a 2-fluoroethyl group and at the 3-position with a thiophen-2-yl moiety.

Properties

IUPAC Name

2-[1-(2-fluoroethyl)-3-thiophen-2-ylpyrazol-4-yl]ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4S/c12-3-4-16-7-8(6-10(13)14)11(15-16)9-2-1-5-17-9/h1-2,5,7H,3-4,6H2,(H3,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXRSBPBAFXZKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2CC(=N)N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Pyrazole-Thiophene Core

The pyrazole ring substituted at the 3-position with a thiophen-2-yl group can be synthesized via condensation reactions involving hydrazine derivatives and α,β-unsaturated ketones or β-ketoesters bearing the thiophene moiety.

A typical approach involves:

  • Reacting 3-thiophenyl-substituted β-ketoesters with hydrazine or substituted hydrazines to afford 3-(thiophen-2-yl)-1H-pyrazol-4-yl intermediates.
  • These intermediates are isolated and purified by standard chromatographic techniques.

This step is well-documented in heterocyclic chemistry literature, where pyrazole formation is achieved under reflux in ethanol or other suitable solvents, often with base catalysis.

Introduction of the 2-Fluoroethyl Group

The N1-position alkylation with a 2-fluoroethyl substituent is typically achieved via nucleophilic substitution reactions:

  • The pyrazole nitrogen (N1) acts as a nucleophile.
  • Alkylation is performed using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) under basic conditions.
  • Bases such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, DMSO) are employed to deprotonate the pyrazole NH and facilitate alkylation.

This step requires careful control of reaction conditions to avoid polyalkylation or side reactions. The reaction is typically carried out at room temperature or slightly elevated temperatures, with reaction times ranging from several hours to overnight.

Conversion to Acetimidamide

The acetimidamide group is introduced by transforming an acetyl or ester precursor at the 4-position of the pyrazole ring into the corresponding amidine derivative.

Common methods include:

  • Reaction of the corresponding acetylated pyrazole with formamidine or formamidine hydrochloride under basic or neutral conditions.
  • The amidination reaction is often performed in ethanol or methanol with the presence of a base such as potassium hydroxide or sodium acetate.
  • Reaction times vary from several hours to days at room temperature or mild heating (20–60°C).
  • The product is purified by extraction, crystallization, or chromatography.

For example, formamidine hydrochloride has been used effectively to convert ester or ketone functionalities into amidines in related heterocyclic systems, yielding high purity products after chromatographic purification.

Representative Preparation Procedure (Literature-Based)

Step Reagents & Conditions Yield (%) Notes
Pyrazole formation 3-thiophenyl β-ketoester + hydrazine hydrate in ethanol, reflux 6 h 70–85 Solid isolated by filtration and recrystallization
N1-alkylation Pyrazole + 2-fluoroethyl bromide, K2CO3, DMF, rt, 12 h 60–75 Avoid excess alkylating agent to minimize side products
Amidination Alkylated pyrazole + formamidine hydrochloride, KOH, ethanol, rt, 48 h 65–80 Neutralization with acetic acid, purification by silica gel chromatography

Analytical and Purification Techniques

  • Purification : Silica gel column chromatography using ethyl acetate/hexane or ethyl acetate/methanol gradients.
  • Characterization : Confirmed by NMR (1H, 13C), LC-MS, and IR spectroscopy.
  • Crystallization : Diethyl ether or ethyl acetate used to induce crystallization of the final amidine product.

Summary Table of Reaction Conditions and Yields

Reaction Stage Reagents/Conditions Solvent Temperature Time Yield (%) Purification Method
Pyrazole core synthesis 3-thiophenyl β-ketoester + hydrazine hydrate Ethanol Reflux 6 h 70–85 Filtration, recrystallization
N1-Fluoroethylation 2-fluoroethyl bromide, K2CO3 DMF Room temp 12 h 60–75 Column chromatography
Amidination Formamidine hydrochloride, KOH Ethanol Room temp 48 h 65–80 Column chromatography

Research Findings and Notes

  • The use of formamidine hydrochloride for amidine formation is well-established, offering good yields and mild reaction conditions.
  • Alkylation with 2-fluoroethyl halides requires careful stoichiometric control to prevent over-alkylation or decomposition.
  • The thiophene substituent on the pyrazole ring is stable under the reaction conditions used for alkylation and amidination.
  • Microwave-assisted synthesis has been reported for similar amidine formations, reducing reaction times significantly, but traditional reflux methods remain standard for this compound.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride and electrophilic substitution using halogenating agents.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of organic electronic materials.

    Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl and thiophene groups may enhance binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₁H₁₂FN₄S
  • Molecular Weight : 251.30 g/mol

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Substituents (Pyrazole Core) Key Activities Hazards Reference
Target Compound (2098089-97-3) C₁₁H₁₂FN₄S 1: 2-Fluoroethyl
3: Thiophen-2-yl
Not explicitly reported Aquatic toxicity, carcinogenicity
2-(1-(Prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide (2097986-63-3) C₁₁H₁₀FN₄S 1: Prop-2-yn-1-yl
3: Thiophen-2-yl
No activity reported No explicit hazards listed
2-(1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile (2098078-97-6) C₁₂H₁₁FN₄ 1: 2-Fluoroethyl
3: Pyridin-3-yl
Lab use only (discontinued) Unspecified
(E)-4-(Aryl)phenyl derivatives (e.g., from ) Variable 3: Thiophen-2-yl
Additional benzofuran-aryl groups
Antibacterial, antifungal Not reported
{[3-(Thiophen-2-yl)-1H-pyrazol-4-yl]methyl}[1-(thiophen-2-yl)ethyl]amine (from ) C₁₃H₁₄N₄S₂ 3: Thiophen-2-yl
4: Methylamine-thiophene hybrid
No activity reported Storage: +4°C

Key Findings from Comparative Analysis

Substituent Impact on Bioactivity: The 2-fluoroethyl group in the target compound may enhance metabolic stability compared to the prop-2-yn-1-yl group in CAS 2097986-63-3, as fluorine often reduces oxidative degradation .

Hazard Profile: The target compound’s aquatic toxicity distinguishes it from analogs like CAS 2097986-63-3, which lack reported environmental hazards . The carcinogenicity risk associated with the target compound underscores the need for stringent handling protocols compared to non-carcinogenic analogs .

Structural Flexibility :

  • Derivatives with extended aromatic systems (e.g., benzofuran-aryl groups in ) exhibit enhanced antimicrobial activity, highlighting the importance of planar aromatic moieties in target engagement .

Biological Activity

The compound 2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C11H14FN3SC_{11}H_{14}FN_3S with a molecular weight of approximately 239.31 g/mol. The structure features a pyrazole ring, a thiophene group, and a fluoroethyl substituent, which are critical for its biological activity.

PropertyValue
Molecular FormulaC11H14FN3SC_{11}H_{14}FN_3S
Molecular Weight239.31 g/mol
IUPAC Name2-[1-(2-fluoroethyl)-3-thiophen-2-ylpyrazol-4-yl]acetamide
CAS Number2098087-21-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions where the pyrazole ring is formed through cyclization reactions, followed by the introduction of the fluoroethyl and thiophene substituents. The reaction conditions must be optimized for yield and purity, often employing catalysts and controlled environments.

The biological activity of This compound is primarily attributed to its interactions with specific enzymes and receptors. The fluoroethyl group enhances lipophilicity and stability, allowing the compound to effectively modulate various biochemical pathways.

Pharmacological Studies

Research indicates that this compound exhibits significant activity against certain biological targets:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties, potentially useful in treating infections caused by resistant strains of bacteria.
  • Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Studies

Several studies have documented the biological effects of this compound:

  • Study on Antimicrobial Effects :
    • A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens.
  • Anticancer Research :
    • In vitro studies on human cancer cell lines demonstrated a reduction in cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment.
  • Enzyme Interaction Studies :
    • Research indicated that the compound acts as a competitive inhibitor for certain kinases, suggesting its potential role in targeted therapies for diseases such as diabetes.

Q & A

Q. What are the most effective synthetic routes for preparing 2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide?

Methodological Answer : The compound can be synthesized via multi-step reactions involving:

  • Kabachnik–Fields Reaction : Microwave-assisted condensation of aldehydes, amines, and phosphites to form intermediates like diethyl(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl) derivatives, followed by functionalization to acetimidamide .
  • Cyclocondensation : Reacting thiophene-2-carboxaldehyde with hydrazine derivatives under acidic conditions to form the pyrazole core, followed by fluorination and amidine group introduction .
  • Key Optimization : Use of catalysts like N-doped TiO₂ under microwave irradiation improves yield and reduces reaction time .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer :

  • ¹H/¹³C NMR : Assigns protons and carbons in the pyrazole, thiophene, and acetimidamide groups. For example, the thiophene protons resonate at δ 6.8–7.5 ppm, while the fluoroethyl chain shows splitting patterns due to fluorine coupling .
  • FTIR : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹, amidine N-H bends at ~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 320.11) and fragmentation patterns .

Q. How can the crystal structure of this compound be determined?

Methodological Answer :

  • Single-Crystal X-Ray Diffraction (SC-XRD) : Use SHELXL for refinement. Key steps include:
    • Data collection at low temperature (e.g., 100 K) to reduce thermal motion artifacts.
    • Application of anisotropic displacement parameters for non-H atoms and riding models for H atoms.
    • Validation using R-factor convergence (R₁ < 0.05 for high-resolution data) .

Advanced Research Questions

Q. How can structural data discrepancies (e.g., bond lengths, angles) be resolved during refinement?

Methodological Answer :

  • SHELXL Tools : Use the L.S. command to apply geometric restraints for bonds/angles deviating from expected values (e.g., C-F bond length ~1.35 Å).
  • Twinning Analysis : For overlapping reflections, employ the TWIN command to deconvolute data .
  • Validation Software : Cross-check with PLATON or Mercury to identify outliers in torsion angles or van der Waals clashes .

Q. What computational methods predict the biological activity of this compound?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like kinase enzymes. The thiophene and pyrazole moieties often bind to hydrophobic pockets, while the amidine group forms hydrogen bonds .
  • QSAR Modeling : Correlate substituent effects (e.g., fluorine electronegativity) with antimicrobial IC₅₀ values using descriptors like logP and polar surface area .

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Methodological Answer :

  • DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. ethanol), and catalyst loading to identify optimal parameters.
  • In Situ Monitoring : Use HPLC or ReactIR to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. What role does fluorine substitution play in the compound’s stability and reactivity?

Methodological Answer :

  • ¹⁹F NMR : Quantifies fluorine’s electron-withdrawing effect, which stabilizes the pyrazole ring against oxidation.
  • Hydrolytic Stability : The fluoroethyl group reduces hydrolysis rates compared to non-fluorinated analogs, as shown in pH-dependent degradation studies .

Q. How does isomerism (e.g., tautomerism in the pyrazole ring) affect spectroscopic interpretation?

Methodological Answer :

  • Dynamic NMR : Low-temperature ¹H NMR (e.g., -40°C) resolves tautomeric forms by slowing exchange rates.
  • DFT Calculations : Predict relative stability of 1H-pyrazole vs. 2H-pyrazole tautomers using Gaussian at the B3LYP/6-31G* level .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide
Reactant of Route 2
Reactant of Route 2
2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide

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